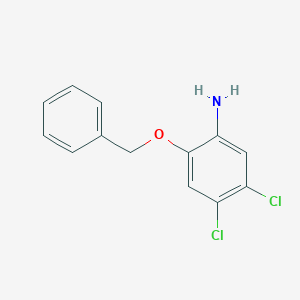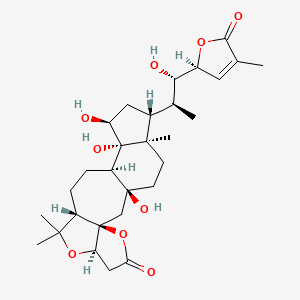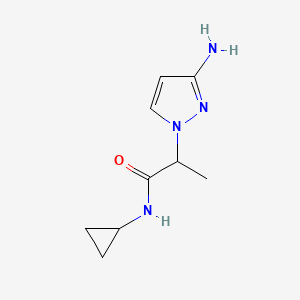
2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole is a heterocyclic compound that features both an azetidine ring and a benzodiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach.
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes an industry-oriented green oxidation reaction in a microchannel reactor . This approach is suitable for large-scale production and minimizes the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or benzodiazole moiety is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of various industrially important intermediates and materials.
Wirkmechanismus
The mechanism of action of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, in the context of antibacterial activity, the compound may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This inhibition disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azetidine derivatives and benzodiazole-containing compounds. Examples include:
Uniqueness
2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole is unique due to its combination of an azetidine ring and a benzodiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11N3S |
|---|---|
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
2-(azetidin-3-ylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H11N3S/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13) |
InChI-Schlüssel |
BVCDQWFBZXOVPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)SC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B13065956.png)

![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13065965.png)

![1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13065981.png)
![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)AceticAcid](/img/structure/B13065984.png)


![2-[(1R)-1-methylpropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13066016.png)


![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13066044.png)


